2-Fluoro-2-isobutylmalonamide
Description
2-Fluoro-2-isobutylmalonamide (CAS: 18283-33-5) is a fluorinated malonamide derivative characterized by an isobutyl group and a fluorine atom adjacent to the central malonamide core. The compound is identified under synonyms such as NSC81760, AIDS125717, and CID255844, suggesting its exploration in pharmacological or biochemical contexts . Malonamides are structurally versatile, often serving as intermediates in organic synthesis or as bioactive molecules.
Properties
CAS No. |
18283-33-5 |
|---|---|
Molecular Formula |
C7H13FN2O2 |
Molecular Weight |
176.19 g/mol |
IUPAC Name |
2-fluoro-2-(2-methylpropyl)propanediamide |
InChI |
InChI=1S/C7H13FN2O2/c1-4(2)3-7(8,5(9)11)6(10)12/h4H,3H2,1-2H3,(H2,9,11)(H2,10,12) |
InChI Key |
OIOSLICSNZUOBE-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C(=O)N)(C(=O)N)F |
Canonical SMILES |
CC(C)CC(C(=O)N)(C(=O)N)F |
Other CAS No. |
18283-33-5 |
Synonyms |
2-Fluoro-2-isobutylmalonamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Fluorinated vs. Non-Fluorinated Malonamides
The presence of fluorine significantly alters the physicochemical and biological behavior of malonamides. For example:
The fluorine atom in 2-Fluoro-2-isobutylmalonamide may confer resistance to cytochrome P450-mediated metabolism, a feature observed in other fluorinated pharmaceuticals.
Comparison with Other Fluorinated Bioactive Compounds
Fluorine’s role in enhancing RNA/DNA hybridization affinity, as seen in 2'-fluoro-modified oligonucleotides (e.g., 2'-fluoro RNA in antisense therapy), provides a parallel for understanding its impact in 2-Fluoro-2-isobutylmalonamide . While oligonucleotides and malonamides differ in application, fluorine’s electronic effects—such as strengthening hydrogen bonds or altering charge distribution—may similarly improve target engagement in both systems.
For instance, in '-fluoro oligonucleotides demonstrated superior RNA binding affinity (rank: 2'-fluoro > 2'-O-methyl > 2'-deoxy) due to fluorine’s electronegativity and minimal steric bulk. By analogy, the fluorine in 2-Fluoro-2-isobutylmalonamide could optimize interactions with enzymatic targets or receptors compared to bulkier substituents like 2'-O-pentyl groups .
Comparison with Other Malonamide Derivatives
Malonamides with varied substituents exhibit diverse applications:
- 2-Fluoro-2-deoxy-D-mannose: A fluorinated carbohydrate analog used in metabolic studies. Unlike 2-Fluoro-2-isobutylmalonamide, its sugar backbone facilitates roles in glycosylation or enzyme inhibition .
- Ethylmalonamide: A non-fluorinated analog employed as an anticonvulsant. The absence of fluorine here may reduce its half-life but simplify synthesis.
Antisense Activity Parallels
highlights that fluorinated oligonucleotides require RNase H-compatible "gaps" (≥5 deoxy residues) for antisense efficacy. Translating this to malonamides, strategic fluorine placement might optimize interactions with proteins or nucleic acids while maintaining compatibility with cellular machinery .
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